ethyl 3-({3-[4-(3-chlorophenyl)piperazino]propanoyl}amino)-5-methoxy-1H-indole-2-carboxylate
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Overview
Description
Ethyl 3-({3-[4-(3-chlorophenyl)piperazino]propanoyl}amino)-5-methoxy-1H-indole-2-carboxylate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of ethyl 3-({3-[4-(3-chlorophenyl)piperazino]propanoyl}amino)-5-methoxy-1H-indole-2-carboxylate involves multiple steps, including the formation of the indole core and subsequent functionalization. One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The specific synthetic route for this compound may involve the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis.
Functionalization: The indole core is then functionalized with the 3-[4-(3-chlorophenyl)piperazino]propanoyl group and the ethyl ester group at the appropriate positions.
Final Product: The final product is obtained after purification and characterization.
Chemical Reactions Analysis
Ethyl 3-({3-[4-(3-chlorophenyl)piperazino]propanoyl}amino)-5-methoxy-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly electrophilic substitution, due to the presence of the indole ring.
Scientific Research Applications
Ethyl 3-({3-[4-(3-chlorophenyl)piperazino]propanoyl}amino)-5-methoxy-1H-indole-2-carboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of ethyl 3-({3-[4-(3-chlorophenyl)piperazino]propanoyl}amino)-5-methoxy-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The indole ring is known to bind with high affinity to multiple receptors, which can lead to various biological effects . The compound may exert its effects through modulation of signaling pathways, inhibition of enzymes, or interaction with cellular receptors.
Comparison with Similar Compounds
Ethyl 3-({3-[4-(3-chlorophenyl)piperazino]propanoyl}amino)-5-methoxy-1H-indole-2-carboxylate can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with growth-regulating properties.
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: An antiviral agent with inhibitory activity against influenza A.
5-Fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: Compounds with potent antiviral properties.
Properties
Molecular Formula |
C25H29ClN4O4 |
---|---|
Molecular Weight |
485.0 g/mol |
IUPAC Name |
ethyl 3-[3-[4-(3-chlorophenyl)piperazin-1-yl]propanoylamino]-5-methoxy-1H-indole-2-carboxylate |
InChI |
InChI=1S/C25H29ClN4O4/c1-3-34-25(32)24-23(20-16-19(33-2)7-8-21(20)27-24)28-22(31)9-10-29-11-13-30(14-12-29)18-6-4-5-17(26)15-18/h4-8,15-16,27H,3,9-14H2,1-2H3,(H,28,31) |
InChI Key |
KYEOEKYSRNCHRD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)OC)NC(=O)CCN3CCN(CC3)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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